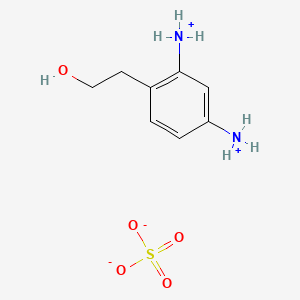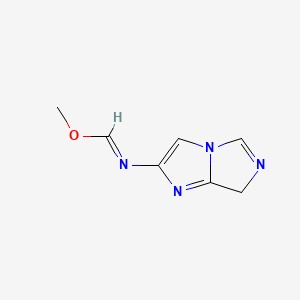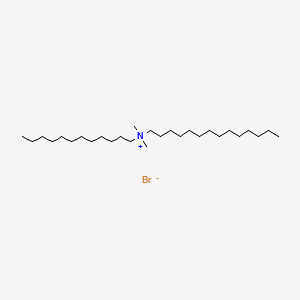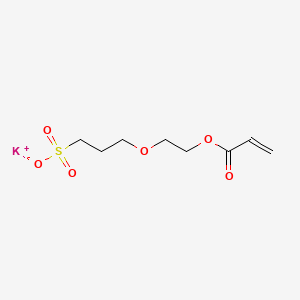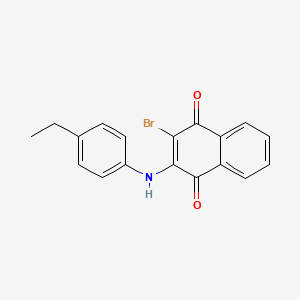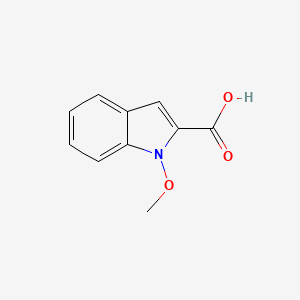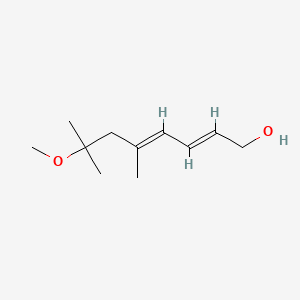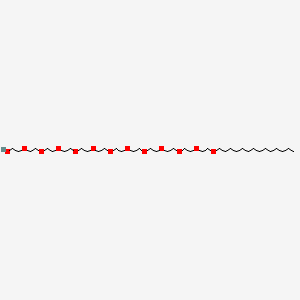
3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxapentacontan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxapentacontan-1-ol is a long-chain polyether alcohol. This compound is characterized by its multiple ether linkages and a terminal hydroxyl group. It is a member of the polyethylene glycol family, which is known for its solubility in water and various organic solvents. The compound’s structure allows it to interact with a wide range of substances, making it useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxapentacontan-1-ol typically involves the polymerization of ethylene oxide. The process starts with the initiation of the polymerization reaction using a suitable initiator, such as a hydroxyl-containing compound. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired polymer chain length.
Industrial Production Methods: In an industrial setting, the production of this compound is achieved through a continuous polymerization process. Ethylene oxide is fed into a reactor containing the initiator and a catalyst. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully monitored to control the molecular weight distribution of the final product. The resulting polymer is then purified and converted into the desired alcohol form through a series of chemical reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxapentacontan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding ethers or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Ethers, alkanes.
Substitution: Halogenated compounds, amines.
Applications De Recherche Scientifique
3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxapentacontan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals and as a component in medical devices.
Industry: Applied in the production of lubricants, surfactants, and emulsifiers.
Mécanisme D'action
The mechanism of action of 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxapentacontan-1-ol involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. The compound’s multiple ether linkages allow it to form stable complexes with other molecules, enhancing its solubility and reactivity. In biological systems, it can interact with cell membranes and proteins, facilitating the delivery of therapeutic agents.
Comparaison Avec Des Composés Similaires
Polyethylene glycol (PEG): A family of compounds with varying chain lengths and molecular weights.
Polypropylene glycol (PPG): Similar in structure but with propylene oxide units instead of ethylene oxide.
Polytetrahydrofuran (PTHF): A polyether with tetrahydrofuran units.
Uniqueness: 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxapentacontan-1-ol is unique due to its specific chain length and the presence of multiple ether linkages, which provide it with distinct solubility and reactivity properties. Its ability to form stable complexes with a wide range of substances makes it particularly valuable in various applications, from pharmaceuticals to industrial processes.
Propriétés
Numéro CAS |
94159-75-8 |
|---|---|
Formule moléculaire |
C38H78O13 |
Poids moléculaire |
743.0 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C38H78O13/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-40-17-19-42-21-23-44-25-27-46-29-31-48-33-35-50-37-38-51-36-34-49-32-30-47-28-26-45-24-22-43-20-18-41-16-14-39/h39H,2-38H2,1H3 |
Clé InChI |
CAYQUDJGOSZBKU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


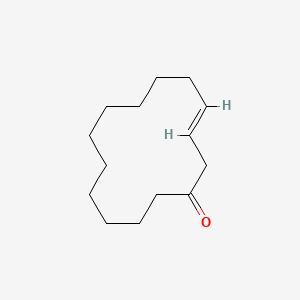
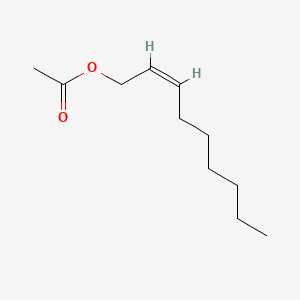
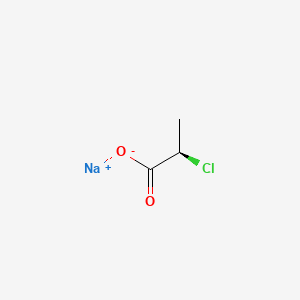

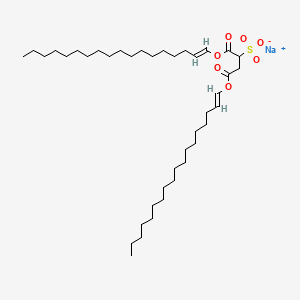

![5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one](/img/structure/B12661310.png)
